molecular formula C13H10O4 B13730582 3-(2-Hydroxyphenoxy)benzoic acid CAS No. 35101-26-9

3-(2-Hydroxyphenoxy)benzoic acid

Cat. No.: B13730582
CAS No.: 35101-26-9
M. Wt: 230.22 g/mol
InChI Key: IOFDVSATOFHLLX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenoxy)benzoic acid (CAS: 35101-26-9) is a benzoic acid derivative featuring a hydroxyphenoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 242.22 g/mol. The compound is characterized by two aromatic rings connected via an ether linkage, with one hydroxyl group on the phenoxy moiety and a carboxylic acid group on the benzoic acid core (InChIKey: IOFDVSATOFHLLX-UHFFFAOYSA-N; SMILES: C1=CC=C(C(=C1)O)OC2=CC=CC(=C2)C(=O)O) .

This compound is primarily recognized as a transient metabolite in the biodegradation pathway of 3-phenoxybenzoic acid (3-PBA) by Bacillus sp. strain DG-02. During degradation, 3-PBA undergoes oxidation to form 3-(2-hydroxyphenoxy)benzoic acid, which is subsequently cleaved into protocatechuate, phenol, and 3,4-dihydroxy phenol .

Properties

CAS No.

35101-26-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-(2-hydroxyphenoxy)benzoic acid

InChI

InChI=1S/C13H10O4/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,14H,(H,15,16)

InChI Key

IOFDVSATOFHLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenoxy)benzoic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxyphenol with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 3-(2-Hydroxyphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyphenoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenoxy and benzoic acid moieties can participate in various biochemical pathways, modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)
  • Structure : Features a chloromethyl group on the benzoyloxy substituent.
  • Properties: The electron-withdrawing chlorine atom enhances reactivity, making it suitable for pharmaceutical applications.
  • Key Difference: Unlike 3-(2-hydroxyphenoxy)benzoic acid, 3-CH₂Cl exhibits prolonged stability, enabling therapeutic use rather than transient metabolic roles.
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid (CAS: 832740-30-4)
  • Structure: Contains a chloro-methylphenoxy group.

Hydroxy-Substituted Benzoic Acids

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
  • Structure : Two hydroxyl groups at the 3- and 4-positions of the benzoic acid core.
  • Properties: Known for antioxidant activity due to electron-donating hydroxyl groups. Found naturally in plants (e.g., Althaea rosea) and lacks the ether linkage present in 3-(2-hydroxyphenoxy)benzoic acid .
3-Hydroxybenzoic Acid (CAS: 99-06-9)
  • Structure : A single hydroxyl group at the 3-position.
  • Properties: Simpler structure with lower molecular weight (154.12 g/mol). Used as a reagent in organic synthesis and lacks the phenoxy ether moiety .

Sulfonated and Halogenated Derivatives

3-(Sulfooxy)benzoic Acid
  • Structure : A sulfonic acid ester group at the 3-position.
  • Properties: The sulfooxy group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the hydroxyphenoxy group (pKa ~4.5–5.0) .
3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
  • Structure : Halogen atoms (Cl, F) and a hydroxyl group on the aromatic ring.
  • Properties : Halogens enhance metabolic resistance, making it a candidate for agrochemical intermediates .

Ether and Ester Derivatives

3-ALLYLOXY-BENZOIC ACID (CAS: 103203-83-4)
  • Structure : An allyloxy group at the 3-position.
  • Properties: The allyl group introduces reactivity for polymerization or click chemistry applications, contrasting with the phenolic ether in 3-(2-hydroxyphenoxy)benzoic acid .
3-[(2-Methylphenyl)methoxy]benzoic Acid (CAS: 926228-86-6)
  • Structure : A methylbenzyl ether substituent.
  • Properties: Increased steric hindrance from the methyl group reduces enzymatic degradation rates compared to the hydroxyphenoxy analog .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference ID
3-(2-Hydroxyphenoxy)benzoic acid C₁₃H₁₀O₄ 3-hydroxyphenoxy, carboxylic acid 242.22 Transient metabolite in 3-PBA degradation
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid C₁₅H₁₁ClO₄ 3-chloromethylbenzoyloxy 296.70 Immunomodulatory drug candidate
Protocatechuic acid C₇H₆O₄ 3,4-dihydroxy 154.12 Antioxidant, natural product
3-Hydroxybenzoic acid C₇H₆O₃ 3-hydroxy 138.12 Organic synthesis reagent
3-(Sulfooxy)benzoic acid C₇H₆O₆S 3-sulfooxy 218.18 High acidity, sulfonation studies

Key Findings and Implications

  • Structural-Activity Relationships: The hydroxyphenoxy group in 3-(2-hydroxyphenoxy)benzoic acid facilitates enzymatic cleavage in biodegradation, while halogenated analogs (e.g., 3-CH₂Cl) exhibit enhanced stability for pharmaceutical use.
  • Environmental Impact: Unlike persistent halogenated derivatives, 3-(2-hydroxyphenoxy)benzoic acid is rapidly metabolized, reducing ecological risks .
  • Synthetic Utility: Ether-linked derivatives (e.g., allyloxy, methylphenoxy) serve as versatile intermediates in polymer and drug synthesis .

Biological Activity

3-(2-Hydroxyphenoxy)benzoic acid, a compound with notable biological properties, has been the subject of various studies highlighting its potential applications in medicine and environmental science. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and potential for bioremediation.

Chemical Structure and Properties

3-(2-Hydroxyphenoxy)benzoic acid is an aromatic compound that belongs to the class of phenolic acids. Its structure can be represented as follows:

C13H10O4\text{C}_{13}\text{H}_{10}\text{O}_4

This compound features a hydroxyl group attached to a phenyl ring, which is linked to a benzoic acid moiety.

Antimicrobial Activity

Research indicates that 3-(2-Hydroxyphenoxy)benzoic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial activity, 3-(2-Hydroxyphenoxy)benzoic acid has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential role in managing inflammatory diseases .

Bioremediation Potential

The degradation of 3-phenoxybenzoic acid (3-PBA), a related compound, by microbial strains has been investigated extensively. For instance, Bacillus sp. strain DG-02 was reported to degrade 95.6% of 50 mg·L1^{-1} 3-PBA within 72 hours under optimal conditions. This degradation pathway produces several metabolites, including 3-(2-methoxyphenoxy)benzoic acid and protocatechuate, indicating potential applications for bioremediation in contaminated environments .

Table: Summary of Biological Activities

Biological ActivityFindingsReferences
AntimicrobialEffective against various bacterial strains; disrupts cell membranes leading to cell death
Anti-inflammatoryInhibits TNF-α and IL-1β production in LPS-stimulated macrophages
BiodegradationDegraded by Bacillus sp. strain DG-02; 95.6% degradation of 3-PBA observed

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